molecular formula C34H42MgN6O9S2 B1662524 エソメプラゾールマグネシウム三水和物 CAS No. 217087-09-7

エソメプラゾールマグネシウム三水和物

カタログ番号: B1662524
CAS番号: 217087-09-7
分子量: 767.2 g/mol
InChIキー: VEVZQDGATGBLIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エソメプラゾールマグネシウム三水和物は、主に胃酸の産生を抑制するために使用されるプロトンポンプ阻害剤です。これはオメプラゾールのS-異性体であり、胃酸分泌の抑制に効果的です。 この化合物は、胃食道逆流症(GERD)、ゾリンジャー・エリソン症候群、消化性潰瘍などの治療に一般的に使用されています .

科学的研究の応用

Gastrointestinal Disorders

Esomeprazole Magnesium is predominantly used in the treatment of gastrointestinal disorders, including:

  • Stomach Ulcers : It promotes healing by inhibiting gastric acid production.
  • Zollinger-Ellison Syndrome : This condition involves excessive gastric acid secretion, and Esomeprazole helps manage symptoms by reducing acid levels .

Efficacy in Treatment

A study published in Pharmacological Reports highlighted the effectiveness of benzimidazole derivatives, including Esomeprazole, in treating various gastrointestinal issues. The research demonstrated significant improvements in patients with peptic ulcers and gastroesophageal reflux disease (GERD) when treated with Esomeprazole compared to placebo groups .

Corrosion Inhibition Properties

Recent studies have explored the use of Esomeprazole Magnesium as a corrosion inhibitor for mild steel in acidic environments. In a study conducted by Fouda et al., it was found that the compound significantly reduced corrosion rates when tested in 1 M hydrochloric acid solutions. The results indicated that the presence of Esomeprazole Magnesium formed a protective layer on the steel surface, thereby enhancing its durability against corrosion .

Comprehensive Data Tables

Application Description Research Findings
Gastrointestinal DisordersTreatment for ulcers and Zollinger-Ellison syndromeSignificant healing effects observed in clinical trials
Corrosion InhibitionProtects mild steel from corrosion in acidic mediaReduced corrosion rates noted in experimental setups

生化学分析

Biochemical Properties

Esomeprazole magnesium trihydrate plays a crucial role in biochemical reactions by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the secretory surface of gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. Esomeprazole magnesium trihydrate covalently binds to sulfhydryl groups of cysteines on the H+/K±ATPase enzyme, leading to irreversible inhibition of both basal and stimulated gastric acid secretion . Additionally, esomeprazole magnesium trihydrate has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, an enzyme necessary for cardiovascular health .

Cellular Effects

Esomeprazole magnesium trihydrate affects various types of cells and cellular processes. In gastric parietal cells, it inhibits acid secretion by blocking the H+/K±ATPase enzyme. This inhibition leads to a decrease in gastric acid production, which helps in the healing of erosive esophagitis and the prevention of gastric ulcers . Esomeprazole magnesium trihydrate also influences cell signaling pathways by reducing the activity of dimethylarginine dimethylaminohydrolase, leading to an accumulation of asymmetric dimethylarginine, a nitric oxide synthase inhibitor . This can have implications for cardiovascular health, as increased levels of asymmetric dimethylarginine are associated with a higher risk of cardiovascular events .

Molecular Mechanism

The molecular mechanism of esomeprazole magnesium trihydrate involves its binding to the H+/K±ATPase enzyme in gastric parietal cells. By covalently binding to sulfhydryl groups of cysteines on the enzyme, esomeprazole magnesium trihydrate irreversibly inhibits the enzyme’s activity, preventing the final step in gastric acid production . This inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume . Additionally, esomeprazole magnesium trihydrate’s inhibition of dimethylarginine dimethylaminohydrolase leads to an accumulation of asymmetric dimethylarginine, which further impacts cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esomeprazole magnesium trihydrate have been observed to change over time. The compound is stable under normal storage conditions, but its stability can be affected by factors such as temperature and humidity . Long-term use of esomeprazole magnesium trihydrate has been associated with potential adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia . These effects highlight the importance of monitoring patients during prolonged treatment with esomeprazole magnesium trihydrate.

Dosage Effects in Animal Models

In animal models, the effects of esomeprazole magnesium trihydrate vary with different dosages. At therapeutic doses, esomeprazole magnesium trihydrate effectively reduces gastric acid secretion and promotes healing of gastric ulcers . At higher doses, it can induce apoptosis in osteoclasts and osteoblasts, potentially decreasing bone turnover . Additionally, esomeprazole magnesium trihydrate has been shown to increase gastric antioxidant capacity and superoxide dismutase activity, exhibiting some antioxidative benefits . These findings underscore the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.

Metabolic Pathways

Esomeprazole magnesium trihydrate is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4 . The metabolism of esomeprazole magnesium trihydrate involves oxidation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . The hepatic first-pass effect and lower plasma clearance rate contribute to the higher systemic bioavailability of esomeprazole magnesium trihydrate compared to other proton pump inhibitors .

Transport and Distribution

Esomeprazole magnesium trihydrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes extensive metabolism . The compound is then distributed to gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of esomeprazole magnesium trihydrate is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of esomeprazole magnesium trihydrate is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme on the secretory surface . This localization is crucial for its inhibitory action on gastric acid production. Additionally, esomeprazole magnesium trihydrate may interact with other cellular components, such as dimethylarginine dimethylaminohydrolase, affecting its activity and function . The targeting of specific cellular compartments and organelles is essential for the therapeutic efficacy of esomeprazole magnesium trihydrate.

準備方法

合成経路と反応条件

エソメプラゾールマグネシウム三水和物の合成には、いくつかのステップが含まれます。

工業的製造方法

エソメプラゾールマグネシウム三水和物の工業的製造は、通常、最適化された反応条件を用いた大規模合成を行い、高収率と高純度を確保します。このプロセスには以下が含まれます。

化学反応の分析

反応の種類

エソメプラゾールマグネシウム三水和物は、いくつかの種類の化学反応を起こします。

    酸化: スルホキシド基は、強力な酸化条件下でさらにスルホンに酸化される可能性があります。

    還元: スルホキシド基は、水素化リチウムアルミニウムなどの還元剤を用いてスルフィドに還元できます。

    置換: メトキシ基は求核置換反応を起こす可能性があります.

一般的な試薬と条件

主な生成物

科学研究への応用

化学

エソメプラゾールマグネシウム三水和物は、キラル分割や不斉合成に関連する研究において、モデル化合物として使用されます。 また、新規プロトンポンプ阻害剤の開発に焦点を当てた研究にも使用されています .

生物学

生物学研究では、エソメプラゾールマグネシウム三水和物は、プロトンポンプ阻害が胃酸分泌に及ぼす影響とそのさまざまな消化器疾患への影響を調べるために使用されています .

医学

医学的には、エソメプラゾールマグネシウム三水和物は、酸関連障害の治療に広く使用されています。 また、ピロリ菌感染や非ステロイド系抗炎症薬(NSAID)による潰瘍などの他の疾患に対する潜在的な効果についても研究されています .

産業

製薬業界では、エソメプラゾールマグネシウム三水和物は、胃酸の産生を抑制することを目的としたさまざまな医薬品の製剤における重要な成分です .

類似化合物との比較

類似化合物

独自性

エソメプラゾールマグネシウム三水和物は、ラセミ体であるオメプラゾールと比較して、バイオアベイラビリティが高く、治療効果がより一貫しているため、独自性があります。 S-エナンチオマー配置により、胃酸分泌のより効果的な抑制が可能になります .

生物活性

The compound magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate, also known as Ufiprazole, is a derivative of benzimidazole and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H21MgN3O4S
  • Molecular Weight : 387.74 g/mol
  • CAS Number : 668985-31-7
  • Structure : The compound contains a benzimidazole core with methoxy and pyridine substituents that contribute to its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Gastroprotective Properties

The compound has been studied for its gastroprotective effects, particularly in the treatment of stomach ulcers and Zollinger-Ellison syndrome. Its mechanism involves the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
GastroprotectiveReduces gastric acid secretion

Case Study 1: Gastroprotective Effects

A study conducted on animal models demonstrated that administration of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate significantly reduced ulcer formation compared to control groups. The study highlighted the compound's ability to enhance mucosal defenses while reducing acid secretion.

Case Study 2: Anti-inflammatory Potential

In vitro studies showed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis.

Research Findings

Recent research has focused on optimizing the formulation of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate to enhance its bioavailability and therapeutic efficacy. Various delivery systems, including nanoparticles and liposomes, are being explored to improve absorption rates and targeted delivery.

Table 2: Research Findings Overview

Study FocusFindingsReference
FormulationEnhanced bioavailability using nanoparticles
Delivery SystemsLiposomal formulations improved therapeutic outcomes

特性

CAS番号

217087-09-7

分子式

C34H42MgN6O9S2

分子量

767.2 g/mol

IUPAC名

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate

InChI

InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;

InChIキー

VEVZQDGATGBLIC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]

異性体SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

正規SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2]

溶解性

Very slightly soluble in water

同義語

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

製品の起源

United States

Synthesis routes and methods

Procedure details

Magnesium metal (1.33 grams) and Dichloromethane (3.7 ml) were added to methanol (111 ml) and stirred for 1–2 hours. The mass was cooled to a temperature of 5–10° C., esomeprazole obtained in Example 2 (37.0 grams) and methanol (111.0 ml) were added accompanied by stirring for 15–30 minutes. The reaction mass was decomposed into water (666 ml) at a temperature of 5–10° C. over a period of 45–60 minutes, and then further stirred for 30–45 minutes to separate the solid mass. The solid mass was filtered, and washed with water (222 ml). The thus obtained compound was dissolved in methanol (222 ml), and filtered off the solution to separate any excess magnesium. The solvent was removed from the filtrate to get the residual mass. The residual mass was crystallized in Acetone (278 ml) at a temperature of 0–5° C. to afford optically pure Esomeprazole magnesium trihydrate salt. The resulting product had the following characteristics. Weight: 11.5 g. Chiral Purity: ˜100%. Optical rotation: −125° (c=0.5% methanol)
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
111 mL
Type
reactant
Reaction Step Two
Name
Quantity
666 mL
Type
solvent
Reaction Step Three
Name
Esomeprazole magnesium trihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 2
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 3
Reactant of Route 3
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 4
Reactant of Route 4
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 5
Reactant of Route 5
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Reactant of Route 6
Reactant of Route 6
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
Customer
Q & A

Q1: What is the mechanism of action of Esomeprazole Magnesium Trihydrate?

A1: Esomeprazole Magnesium Trihydrate is a proton pump inhibitor that specifically targets the H+/K+ ATPase enzyme found on the secretory surface of gastric parietal cells [, ]. It irreversibly binds to this enzyme, effectively blocking the final step in gastric acid production [].

Q2: How does the inhibition of the proton pump lead to a reduction in gastric acid secretion?

A2: By inhibiting the H+/K+ ATPase, Esomeprazole Magnesium Trihydrate prevents the exchange of intracellular hydrogen ions for extracellular potassium ions, effectively blocking the pump's ability to transport hydrogen ions into the gastric lumen, thereby reducing gastric acid secretion [, ].

Q3: What is the molecular formula and weight of Esomeprazole Magnesium Trihydrate?

A3: Esomeprazole Magnesium Trihydrate, a magnesium salt, possesses the molecular formula of (C17H19N3O3S)2Mg·3H2O with a molecular weight of 889.2 g/mol [, ].

Q4: What spectroscopic techniques are commonly employed to characterize Esomeprazole Magnesium Trihydrate?

A4: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , ] and UV-Vis spectrophotometry [, , ] for the characterization of Esomeprazole Magnesium Trihydrate. FTIR provides information about the functional groups present in the molecule [, , ], while UV-Vis spectrophotometry allows for the determination of the drug's characteristic absorbance wavelengths, proving valuable for quantitative analysis [, , ].

Q5: Why is Esomeprazole Magnesium Trihydrate often formulated as an enteric-coated tablet?

A5: Esomeprazole Magnesium Trihydrate is susceptible to degradation in the acidic environment of the stomach [, ]. Enteric coatings protect the drug from the stomach's low pH, ensuring its release and absorption in the small intestine [, ].

Q6: What types of polymers are commonly used for enteric coating of Esomeprazole Magnesium Trihydrate tablets?

A6: Various polymers, including Acryl-EZE, Eudragit L-30 D-55, hydroxypropyl methylcellulose phthalate, and cellulose acetate phthalate, are frequently employed for enteric coating of Esomeprazole Magnesium Trihydrate tablets [, ]. These polymers provide resistance to the acidic gastric environment, ensuring drug release in the higher pH of the small intestine [, ].

Q7: How does the use of superdisintegrants in Esomeprazole Magnesium Trihydrate tablet formulations impact drug release?

A7: Superdisintegrants like Ac-Di-Sol, Crospovidone, and sodium starch glycolate are often incorporated into Esomeprazole Magnesium Trihydrate formulations to facilitate rapid tablet disintegration and enhance drug dissolution in the intestine [].

Q8: How do different diluents influence the release of Esomeprazole Magnesium Trihydrate from enteric-coated tablets?

A8: Studies have shown that diluents like lactose, due to its hydrophilicity, result in faster drug release compared to mannitol [, ]. The choice of diluent can therefore influence the rate and extent of drug release from the formulation.

Q9: Why is it important to validate analytical methods used for the estimation of Esomeprazole Magnesium Trihydrate?

A9: Method validation ensures the accuracy, precision, specificity, linearity, and robustness of the analytical method [, , ]. This is crucial for reliable quantification of the drug in pharmaceutical formulations and biological samples.

Q10: What analytical techniques are commonly used for the quantification of Esomeprazole Magnesium Trihydrate?

A10: Commonly employed techniques include high-performance liquid chromatography (HPLC) [, , , ] and UV-Vis spectrophotometry [, , ]. HPLC offers high sensitivity and selectivity, while UV Vis spectrophotometry provides a simpler and more cost-effective option for routine analysis.

Q11: How can the solubility of Esomeprazole Magnesium Trihydrate be enhanced for improved bioavailability?

A11: Researchers have explored the development of nanosuspensions [] and microspheres [, ] using polymers like HPMC and xanthan gum to enhance the solubility and dissolution rate of Esomeprazole Magnesium Trihydrate, potentially leading to improved bioavailability.

Q12: How do different brands of Esomeprazole Magnesium Trihydrate tablets compare in terms of dissolution profiles?

A12: Studies comparing commercially available Esomeprazole Magnesium Trihydrate tablets have revealed variations in dissolution profiles []. This highlights the importance of quality control during manufacturing to ensure consistent drug release and therapeutic efficacy.

Q13: What factors can affect the bioavailability of Esomeprazole Magnesium Trihydrate?

A13: Factors such as the type of formulation, particle size, presence of food, and gastric emptying time can influence the rate and extent of drug absorption, thereby affecting its bioavailability [, , ].

Q14: What safety aspects are evaluated during the development of Esomeprazole Magnesium Trihydrate formulations?

A14: Besides standard safety and toxicity studies, researchers assess the stability of the formulations under various storage conditions [, ] and analyze for potential genotoxic impurities [] to ensure patient safety.

Q15: Does Esomeprazole Magnesium Trihydrate have any applications beyond its role as a proton pump inhibitor?

A15: Research suggests that Esomeprazole Magnesium Trihydrate exhibits potential as a corrosion inhibitor for mild steel in acidic media []. Its ability to inhibit corrosion may offer opportunities for applications outside the pharmaceutical field.

Q16: Has Esomeprazole Magnesium Trihydrate shown any potential for antimicrobial activity?

A16: Recent studies have explored the antimicrobial activity of Esomeprazole Magnesium Trihydrate, particularly against antibiotic-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus []. While preliminary findings are promising, further research is needed to explore its potential as an antimicrobial agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。